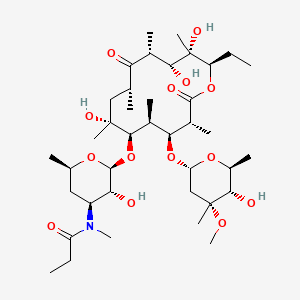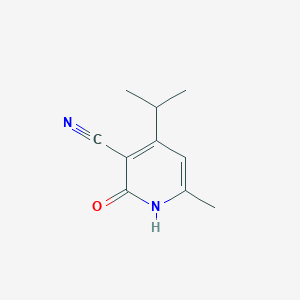
3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone
Vue d'ensemble
Description
3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone, also known as CPY-14, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
Physical and Structural Studies
3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone and related compounds have been the subject of various physical and structural studies. Nelson et al. (1988) prepared a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents and analyzed their structures using X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies. These studies are essential for understanding the molecular properties and potential applications of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Catalysis in Synthesis
The compound has been used in catalytic processes for synthesizing various analogues. Beheshtia et al. (2010) demonstrated the use of DABCO as an efficient catalyst for synthesizing 3-cyano-2(1H)-pyridinones and their 2-imino analogues. This highlights the compound's role in facilitating chemical reactions, particularly in organic synthesis (Beheshtia, Khorshidi, Heravi, & Baghernejad, 2010).
Reactions and Transformations
Mekheimer et al. (1997) explored the reaction of 4-hydroxy-6-methyl-2-pyridone with various compounds, leading to the formation of different pyridinone systems. This research provides valuable insights into the reactivity and potential applications of 3-cyano-pyridinones in creating new chemical entities (Mekheimer, Mohamed, & Sadek, 1997).
Spectrometric Analysis
Marinkovic et al. (2009) conducted a detailed study on the spectrometric analysis of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. This research is crucial for understanding the behavior of these compounds under different conditions and can inform their applications in various fields (Marinkovic, Vasiljevic, Laušević, & Jovanović, 2009).
Crystallographic Studies
Gerhardt and Bolte (2015) reported on the crystal structures of 3-cyano-6-hydroxy-4-methyl-2-pyridone (CMP) in different forms, including cocrystals. This study contributes to the understanding of the solid-state chemistry of these compounds, which is vital for their potential use in material sciences (Gerhardt & Bolte, 2015).
Propriétés
IUPAC Name |
6-methyl-2-oxo-4-propan-2-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNMYDYALSFMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

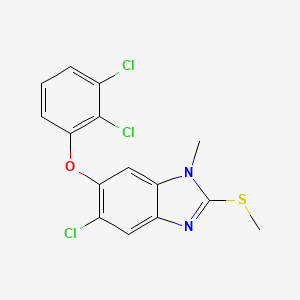
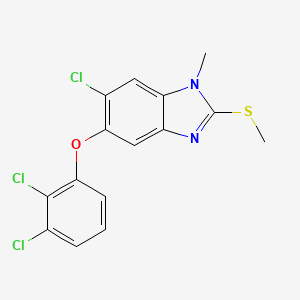

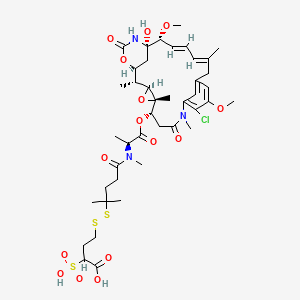
![[3-(Trifluoromethyl)cyclobutyl]methanamine](/img/structure/B3322482.png)
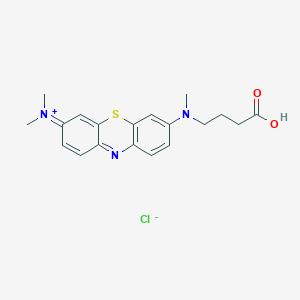
![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)
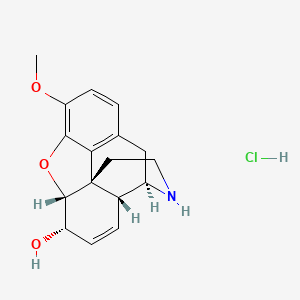
![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3322524.png)

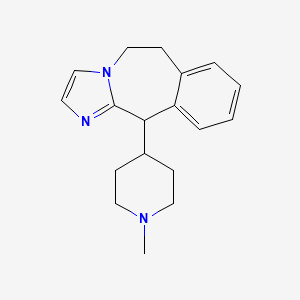

![2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B3322546.png)
